molecular formula C18H23N B8433817 3,5-Dimethyl-4'-tert-butylbiphenyl-4-amine

3,5-Dimethyl-4'-tert-butylbiphenyl-4-amine

Cat. No.: B8433817
M. Wt: 253.4 g/mol
InChI Key: NBVNWWUTWNPBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-4'-tert-butylbiphenyl-4-amine is a useful research compound. Its molecular formula is C18H23N and its molecular weight is 253.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H23N

Molecular Weight

253.4 g/mol

IUPAC Name

4-(4-tert-butylphenyl)-2,6-dimethylaniline

InChI

InChI=1S/C18H23N/c1-12-10-15(11-13(2)17(12)19)14-6-8-16(9-7-14)18(3,4)5/h6-11H,19H2,1-5H3

InChI Key

NBVNWWUTWNPBTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250 ml round bottom flask was charged with 5.06 mmol (1.768 g) of 2,2,2-trifluoro-N-(4′-tert-butyl-3,5-dimethyl-biphenyl-4-yl)-acetamide, water (10 ml), and concentrated hydrochloric acid (10 ml). The mixture was heated to reflux for 17 h. The solution was allowed to cool to ambient temperature before it was evaporated to dryness. The residue was refluxed with Ba(OH)2.8H2O (9 g) in 100 ml of water for 1.5 h and then cooled to room temperature. This aqueous solution was extracted three times with 20 ml of CHCl3. The organic layer was dried over MgSO4, filtered, evaporated and dried under vacuum. The resulting brown precipitate of 4′-tert-butyl-3,5-dimethyl-biphenyl-4-ylamine was obtained in 69% yield. 1H NMR (CDCl3): δ=1.37 (s, 9H, C(CH3)3); 2.27 (s, 6H, ortho-CH3); 7.30-7.31 (d, 2H, CHar); 7.44-7.50 (m, 4H, CHar), 13C NMR (CDCl3): δ=18.3 (ortho-CH3); 31.4 (CH3); 34.6 (C(CH3)3); 125.8 (CHar); 126.8 (CHar); 127.2 (CHar); 135.5 (CHar); 137.3 (CHar); 141.4 (CHar); 150.7 (CHar).
Name
2,2,2-trifluoro-N-(4′-tert-butyl-3,5-dimethyl-biphenyl-4-yl)-acetamide
Quantity
1.768 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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